2,4-Dichlorobenzyl carbamimidothioate
Overview
Description
2,4-Dichlorobenzyl carbamimidothioate is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and biological activity, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorobenzyl carbamimidothioate can be synthesized using a mild one-pot synthesis method involving aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine as the base at room temperature . This method is catalyst-free and offers an efficient route to produce the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,4-dichlorobenzyl chloride. This process is economical and environmentally friendly, providing high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl carbamimidothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with aryl diazonium salts to form S-aryl carbamimidothioates.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include aryl diazonium fluoroborates, aryl isothiocyanates, and amines. The reactions are typically carried out at room temperature and may involve the use of bases like triethylamine .
Major Products Formed
The major products formed from the reactions of this compound include various S-aryl carbamimidothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
2,4-Dichlorobenzyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-negative bacteria.
Medicine: Research has indicated its potential use in developing new antibiotics with novel mechanisms of action.
Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the rod-shape maintenance mechanism of rod-like bacteria, making it an attractive lead compound for developing antibiotics . It likely exerts its effects by interfering with bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
S-(3,4-Dichlorobenzyl) isothiourea (A22): This compound is similar in structure and also acts on the rod-shape maintenance mechanism of rod-like bacteria.
Mecillinam: Another antibacterial agent that targets the same mechanism as 2,4-Dichlorobenzyl carbamimidothioate.
Uniqueness
This compound is unique due to its specific chemical structure and its ability to act on the rod-shape maintenance mechanism of bacteria. This makes it a valuable compound for developing new antibiotics with novel mechanisms of action, addressing the growing issue of antibiotic resistance .
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl carbamimidothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H3,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXXYZBSQYXMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131916-62-6 | |
Record name | RRD-251 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131916626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RRD-251 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZB8KVZ96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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